9-hydroxy-9H-fluorene-2-carboxylic acid
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Overview
Description
9-Hydroxy-9H-fluorene-2-carboxylic acid, also known as Flurenol, is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the fluorene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-9H-fluorene-2-carboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-9-carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-9H-fluorene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
9-Hydroxy-9H-fluorene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 9-hydroxy-9H-fluorene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-9-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
9-Hydroxyfluorene: Lacks the carboxylic acid group, limiting its applications in certain synthetic processes.
2-Hydroxy-9-octadecenoic acid: A structurally similar compound with different functional groups and applications.
Uniqueness
9-Hydroxy-9H-fluorene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the fluorene backbone. This dual functionality enhances its reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
86476-54-2 |
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Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-hydroxy-9H-fluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H10O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7,13,15H,(H,16,17) |
InChI Key |
XYGBMUJGVYGUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)C(=O)O)C(C2=C1)O |
Origin of Product |
United States |
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